N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety linked to a carboxamide group, which is further connected to a 1,1-dioxidotetrahydrothiophen-3-yl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound interacts with its target, the GIRK channels, by activating them . This activation results in the stabilization of the closed conformation of the channel, allowing for the flow of potassium ions .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. These include pathways associated with cellular excitability and signaling, as GIRK channels play a crucial role in these processes .
Pharmacokinetics
It has been suggested that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of cellular excitability and signaling. By activating GIRK channels, the compound can influence the flow of potassium ions, thereby affecting cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This can be achieved through a series of reactions, including cyclization and functional group modifications
The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced through sulfone chemistry, where a thiophene derivative undergoes oxidation to form the sulfone. This is followed by a coupling reaction to attach the sulfone to the benzo[d][1,3]dioxole core. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain consistency and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can participate in oxidation reactions, potentially forming sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfone group, converting it back to a thiol or sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts like Lewis acids or bases to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can yield sulfoxides, while reduction can produce thiols. Substitution reactions on the aromatic ring can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly as a modulator of G protein-gated inwardly-rectifying potassium (GIRK) channels. .
Biological Research: The compound’s ability to interact with specific molecular targets makes it a valuable tool in studying cellular signaling pathways and physiological responses.
Industrial Applications: Its unique chemical properties may be leveraged in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the sulfone and benzo[d][1,3]dioxole moieties but differs in the pyrazole group, which may impart different biological activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxole core and are studied for their anticancer properties.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively activate GIRK1/2 channels sets it apart from other compounds, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c14-12(13-9-3-4-19(15,16)6-9)8-1-2-10-11(5-8)18-7-17-10/h1-2,5,9H,3-4,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHARGRFRYPDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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